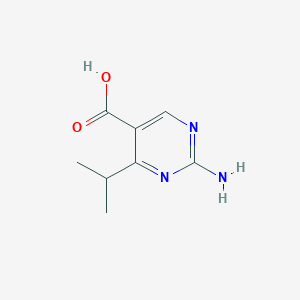![molecular formula C20H20N4O4S2 B2871145 4-(dimethylsulfamoyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1007193-01-2](/img/structure/B2871145.png)
4-(dimethylsulfamoyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylsulfamoyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Evaluation and Medicinal Chemistry Applications
- Synthesis and Biological Evaluation : A study reported the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, showcasing potential biological applications. These compounds were screened for inhibitory potential against human recombinant alkaline phosphatases and ecto-5′-nucleotidases, highlighting their significance in medicinal chemistry as potential therapeutics targeting nucleotide protein interactions (Saeed et al., 2015).
Supramolecular Chemistry and Material Science
- Supramolecular Liquid Crystals : Research on supramolecular liquid crystals containing 4-aryl-1H-pyrazole units demonstrated the self-assembly properties of these compounds, leading to luminescent supramolecular columnar liquid crystals. This study provides a foundation for the development of novel luminescent materials with potential applications in optoelectronics and display technologies (Moyano et al., 2013).
作用機序
Target of Action
The primary target of this compound is the succinate dehydrogenase enzyme (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
The compound interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . This interaction can inhibit the normal function of SDH, leading to disruption in energy production within the cell .
Pharmacokinetics
The compound’sin vivo activity against certain fungi suggests it may have suitable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The compound’s action results in inhibition of growth in certain fungi, such as Valsa mali and Sclerotinia sclerotiorum . This suggests that the compound could potentially be used as a fungicide .
Action Environment
Given that the compound has shown in vivo activity against certain fungi , it can be inferred that it may be stable and effective under the environmental conditions where these organisms thrive
生化学分析
Biochemical Properties
4-(dimethylsulfamoyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase (AchE), which is responsible for hydrolyzing acetylcholine in the nervous system Additionally, it may interact with other biomolecules involved in oxidative stress pathways, influencing the production of reactive oxygen species (ROS) and affecting cellular oxidative states .
Cellular Effects
The effects of 4-(dimethylsulfamoyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound can influence the MAPK/ERK pathway, which is critical for cell proliferation and survival . It also affects the expression of genes involved in apoptosis and cell cycle regulation, potentially leading to altered cell growth and death rates. Furthermore, its impact on cellular metabolism includes changes in the levels of key metabolites and energy production processes .
Molecular Mechanism
At the molecular level, 4-(dimethylsulfamoyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide exerts its effects through specific binding interactions with target biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. For instance, its inhibition of AchE results from binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, the compound may influence gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(dimethylsulfamoyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide over time are critical for its effectiveness in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to the compound can lead to cumulative effects on cellular functions, including sustained inhibition of enzyme activities and prolonged changes in gene expression patterns .
Dosage Effects in Animal Models
In animal models, the effects of 4-(dimethylsulfamoyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide vary with dosage. Low doses may produce therapeutic effects without significant toxicity, while higher doses can lead to adverse effects such as neurotoxicity or hepatotoxicity . Threshold effects are observed, where a minimum effective dose is required to achieve the desired biochemical and cellular responses .
Metabolic Pathways
4-(dimethylsulfamoyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity. Additionally, it may affect metabolic flux by altering the levels of key intermediates and end products in metabolic pathways .
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-23(2)30(27,28)16-10-8-14(9-11-16)20(25)21-19-17-12-29(26)13-18(17)22-24(19)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDFNPCWGGFQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylic acid](/img/structure/B2871064.png)
![2-Chloro-1-(9-chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)propan-1-one](/img/structure/B2871069.png)
![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2871070.png)
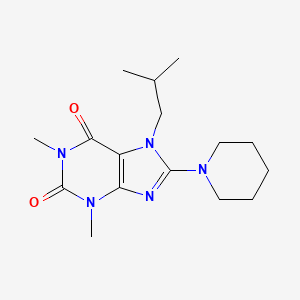
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one](/img/structure/B2871074.png)
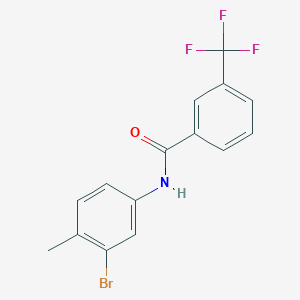
methanone](/img/structure/B2871077.png)

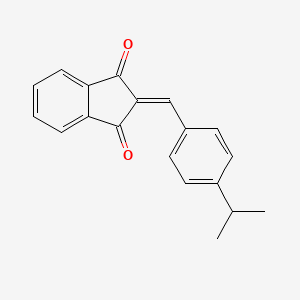
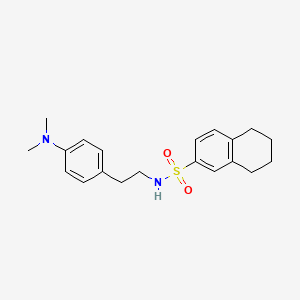
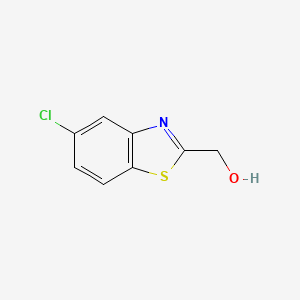
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide](/img/structure/B2871083.png)
![N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2871084.png)
